6-(4-ethylphenyl)pyridine-3-carboxylic acid
Description
Chemical Name: 6-(4-Ethylphenyl)pyridine-3-carboxylic acid Molecular Formula: C₁₄H₁₃NO₂ Molecular Weight: 227.27 g/mol CAS Number: 1261926-10-6 Purity: 95% (typical commercial grade) Synonyms: AGN-PC-09MPFT, CTK4J5418, MolPort-008-761-146
This compound features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a 4-ethylphenyl group.
Properties
IUPAC Name |
6-(4-ethylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFZGMBNOJKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680843 | |
| Record name | 6-(4-Ethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-10-6 | |
| Record name | 6-(4-Ethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylphenyl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylbenzaldehyde and 3-cyanopyridine.
Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with 3-cyanopyridine in the presence of a base such as sodium ethoxide to form an intermediate.
Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as palladium on carbon (Pd/C) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(4-ethylphenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-ethylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on Pyridine-3-carboxylic Acid Derivatives
Key Observations :
- Lipophilicity : Bulkier substituents (e.g., ethyl, isopropyl) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Solubility: Amino-substituted derivatives (e.g., 6-Amino-5-(4-chloro-3-methylphenyl)) exhibit higher solubility due to hydrogen-bonding capacity .
Core Heterocycle Modifications
Table 2: Pyridine vs. Pyridazine Derivatives
Key Observations :
Acidic Properties and Reactivity
Table 3: Acidity and Electronic Parameters
| Compound Name | Predicted pKa | Dipole Moment (Debye) | Band Gap (eV) |
|---|---|---|---|
| This compound | Not reported | Not reported | Not reported |
| 6-(5-Methylpyridin-2-yl)pyridine-3-carboxylic acid | 2.45 ± 0.10 | Not reported | Not reported |
| AMPYD (Reference compound) | N/A | 6.22 | 4.89 |
| CLPYD (Reference compound) | N/A | 3.61 | 5.30 |
Key Observations :
- Acidity : The pyridyl-substituted derivative (6-(5-Methylpyridin-2-yl)) has a lower pKa (~2.45), indicating stronger acidity than typical aryl-substituted analogs .
- Dipole Moments : Reference compounds (e.g., AMPYD with 6.22 Debye) suggest that polar substituents (e.g., -NH₂, -Cl) significantly increase dipole moments, influencing solubility and intermolecular interactions .
Biological Activity
6-(4-Ethylphenyl)pyridine-3-carboxylic acid (CAS No. 1261926-10-6) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a 4-ethylphenyl group. This unique structure contributes to its biological activity, making it a subject of various studies.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 5.0 |
| Escherichia coli | Antibacterial | 10.0 |
| Candida albicans | Antifungal | 15.0 |
These results suggest that the compound could be a lead for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 25 μM, with an IC50 value of approximately 20 μM.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and interfere with cellular signaling pathways involved in proliferation and survival.
- Enzyme Inhibition: The compound may inhibit enzymes critical for nucleotide synthesis, leading to reduced cell proliferation.
- Receptor Interaction: It could potentially bind to receptors involved in apoptosis, promoting programmed cell death in cancer cells.
Synthesis and Structure-Activity Relationship (SAR)
A series of derivatives based on the core structure of this compound have been synthesized to explore their biological activities further. Structure-activity relationship studies have highlighted the significance of the ethyl group in enhancing antimicrobial efficacy.
| Derivative | Modification | Activity |
|---|---|---|
| Compound A | -OCH3 at position 2 | Increased activity |
| Compound B | -Cl at position 4 | Decreased activity |
These findings suggest that subtle modifications can significantly impact biological activity, providing insights for future drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
